Soman (SPSC)
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Overview
Description
Preparation Methods
Soman is synthesized through the reaction of pinacolyl alcohol with methylphosphonyl difluoride . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods for soman are highly controlled and regulated due to its toxic nature and potential use as a chemical weapon .
Chemical Reactions Analysis
Soman undergoes several types of chemical reactions, including:
Hydrolysis: Soman can be hydrolyzed to form pinacolyl methylphosphonate, a less toxic degradation product.
Oxidation and Reduction: While specific oxidation and reduction reactions of soman are less documented, it is known that organophosphorus compounds can undergo such reactions under certain conditions.
Substitution: Soman can participate in substitution reactions, particularly involving the fluorine atom, which can be replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Soman has been extensively studied in various scientific fields due to its high toxicity and potential use as a chemical warfare agent. Some of its research applications include:
Mechanism of Action
Soman exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine . By forming a covalent bond with the serine residue in the active site of AChE, soman prevents the enzyme from functioning, leading to an accumulation of acetylcholine at synapses . This results in continuous stimulation of muscles, glands, and central nervous system structures, causing symptoms such as muscle twitching, respiratory paralysis, and convulsions .
Comparison with Similar Compounds
Soman is part of the G-series nerve agents, which also include sarin (GB), tabun (GA), and cyclosarin (GF) . These compounds share similar mechanisms of action but differ in their chemical structures and toxicities. For example:
Sarin (GB): Less toxic than soman but more volatile, making it a greater inhalation hazard.
Tabun (GA): The first nerve agent developed, with a lower toxicity compared to soman.
Cyclosarin (GF): Similar in toxicity to soman but with a different chemical structure that affects its volatility and persistence.
Soman’s unique structure, particularly the presence of the pinacolyl group, contributes to its high toxicity and rapid action compared to other nerve agents .
Properties
CAS No. |
24753-16-0 |
---|---|
Molecular Formula |
C7H16FO2P |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S)-3-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C7H16FO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3/t6-,11+/m0/s1 |
InChI Key |
GRXKLBBBQUKJJZ-UPONEAKYSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C)O[P@](=O)(C)F |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)F |
Origin of Product |
United States |
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